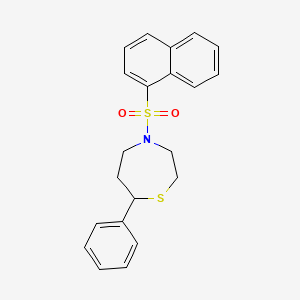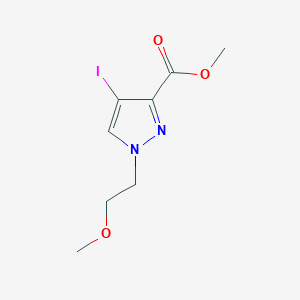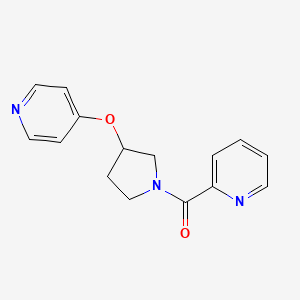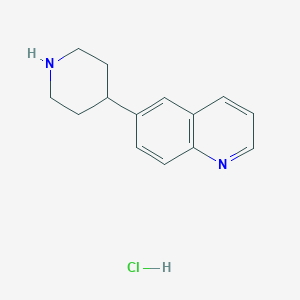![molecular formula C19H19N5O2 B2426068 (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-67-2](/img/structure/B2426068.png)
(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases.
作用机制
The mechanism of action of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the inhibition of various kinases, including AKT and ERK. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease being treated. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In inflammatory diseases, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-fibrotic effects, making it a potential treatment option for liver fibrosis.
实验室实验的优点和局限性
The advantages of using (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone in lab experiments include its high potency and selectivity for various kinases. In addition, the synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
The future directions for (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone research include the development of more potent and selective analogs for the treatment of various diseases. In addition, the use of this compound in combination with other therapeutic agents may improve its efficacy and reduce potential toxicity. Furthermore, the development of novel delivery methods may improve the solubility and bioavailability of this compound, making it a more viable option for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant interest in scientific research. Its potential as a therapeutic agent for the treatment of various diseases has been extensively studied, and its mechanism of action has been shown to involve the inhibition of various kinases. While there are advantages and limitations to using this compound in lab experiments, its future directions include the development of more potent and selective analogs, the use of combination therapy, and the development of novel delivery methods.
合成方法
The synthesis of (1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves a multi-step process. The first step involves the synthesis of 2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-one, which is then reacted with 1H-indol-3-ylmethanamine to form the final compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have inhibitory effects on various kinases, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurological disorders. In addition, this compound has been shown to have anti-fibrotic effects, making it a potential treatment option for liver fibrosis.
属性
IUPAC Name |
1H-indol-3-yl-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(15-10-20-16-4-2-1-3-14(15)16)24-11-13-9-21-19(22-17(13)12-24)23-5-7-26-8-6-23/h1-4,9-10,20H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCDHQISMKIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2425986.png)
![1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B2425987.png)

![Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride](/img/structure/B2425989.png)

![Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2425992.png)






![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)
